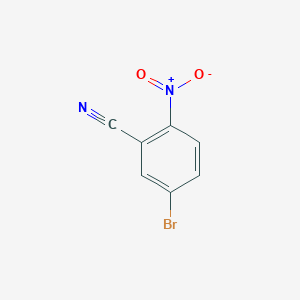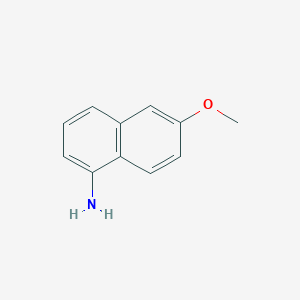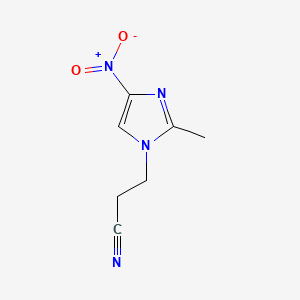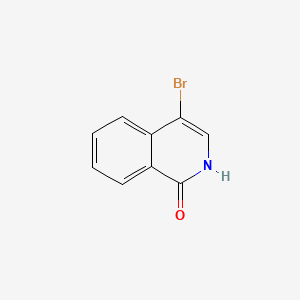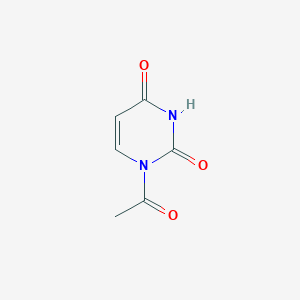![molecular formula C5H2BrClN4 B1267455 3-Brom-4-chlor-1H-pyrazolo[3,4-d]pyrimidin CAS No. 90914-41-3](/img/structure/B1267455.png)
3-Brom-4-chlor-1H-pyrazolo[3,4-d]pyrimidin
Übersicht
Beschreibung
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound with the molecular formula C5H2BrClN4 It is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[3,4-d]pyrimidine core
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It is investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. Studies have explored its activity against various cancer cell lines and its potential as an anti-inflammatory agent .
Industry: In the industrial sector, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . This compound interacts with CDK2/cyclin A2, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting the enzyme’s activity . Additionally, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other proteins involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . Furthermore, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects underscore the compound’s potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2/cyclin A2, forming hydrogen bonds with key residues such as Leu83, which are critical for the enzyme’s activity . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine in laboratory settings are important considerations for its use in research. This compound is stable under standard laboratory conditions and can be stored at low temperatures to prevent degradation . Over time, its effects on cellular function may change, particularly in long-term studies. For example, prolonged exposure to 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine may lead to adaptive responses in cells, such as changes in gene expression and cellular metabolism . These temporal effects highlight the importance of carefully monitoring the compound’s stability and activity in experimental settings.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways, particularly those related to drug metabolism and detoxification. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . Additionally, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. This compound is highly permeable to cell membranes and can readily enter cells . Once inside, it may interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine within cells are critical for its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is an important determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It may also be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . The subcellular localization of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine influences its ability to modulate cellular processes and exert its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of pyrazolo[3,4-d]pyrimidine derivatives. The reaction is often carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification through column chromatography and recrystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
- 3-Bromo-4-fluoro-1H-pyrazolo[3,4-d]pyrimidine
Comparison: Compared to similar compounds, 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHFCAMBZNSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321105 | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-41-3 | |
| Record name | 90914-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



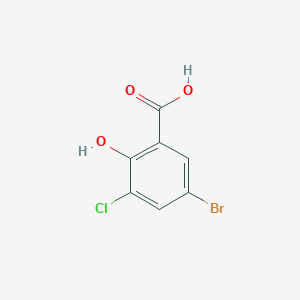
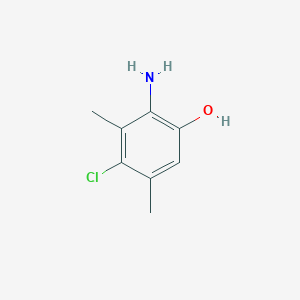


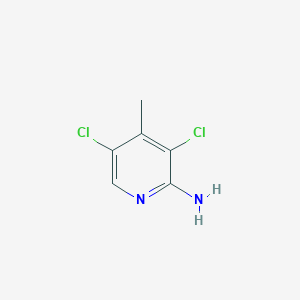
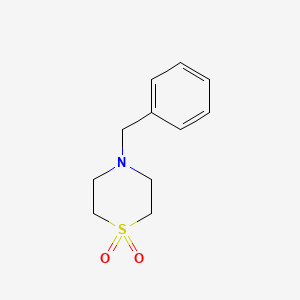
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
